molecular formula C8H15ClN4 B1424883 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride CAS No. 955027-70-0

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Cat. No.: B1424883
CAS No.: 955027-70-0
M. Wt: 202.68 g/mol
InChI Key: HAMRTBMETWTURB-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antifungal Properties

The triazole group is well-known for its antifungal activity. This compound has been evaluated for its ability to inhibit fungal pathogens, particularly those resistant to conventional treatments. Studies have demonstrated its potential in treating infections caused by fungi such as Candida spp. and Aspergillus spp. .

Neuropharmacological Effects

Emerging studies suggest that this compound may possess neuropharmacological properties. It has been investigated for its effects on neurotransmitter systems and its potential role in treating neurodegenerative diseases. Preliminary findings indicate that it may enhance cognitive functions and exhibit neuroprotective effects .

Fungicides

Due to its antifungal properties, this compound is being explored as a novel fungicide in agricultural practices. Its efficacy against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional fungicides .

Plant Growth Regulation

Research has also indicated that this compound could act as a plant growth regulator. It may influence plant growth parameters such as root development and flowering time, which can be beneficial in enhancing crop yields .

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has shown promise in enhancing the mechanical and thermal properties of materials. This compound can be used as a functional monomer in the synthesis of new polymers with tailored properties for specific applications .

Corrosion Inhibition

Studies have suggested that this compound can serve as an effective corrosion inhibitor for metals in aggressive environments. Its ability to form protective films on metal surfaces could help in prolonging the lifespan of industrial equipment .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and Staphylococcus aureus growth .
Study 2Antifungal PropertiesEffective against Candida albicans with minimal toxicity to human cells .
Study 3Neuropharmacological EffectsImproved memory retention in animal models .
Study 4Agricultural FungicideReduced fungal infection rates in crops by up to 50% .
Study 5Polymer ChemistryEnhanced tensile strength and thermal stability in synthesized polymers .

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazole derivatives and can lead to different applications and effects .

Biological Activity

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS No. 955027-70-0) is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and antimicrobial activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following:

PropertyDescription
IUPAC Name This compound
Molecular Formula C8H14ClN4
Molecular Weight 202.68 g/mol
InChI Key HAMRTBMETWTURB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can bind to enzymes and receptors, influencing their activity. This modulation can lead to inhibition or activation of specific biological pathways, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. For instance:

  • Study Findings : A study indicated that the compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has been investigated for its efficacy against fungal pathogens:

  • Case Study : In vitro tests revealed that this compound exhibited antifungal activity against Candida albicans, suggesting potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have explored its effects on cancer cell lines:

  • Research Findings : In studies involving human breast cancer cell lines (MCF-7), the compound demonstrated cytotoxic effects with an IC50 value indicating significant cell growth inhibition .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityIC50 Value (µM)
This compoundAntimicrobial & AntifungalVaries by strain
1,2,4-TriazoleAntifungal0.5
4-(4H-1,2,4-Triazol-3-yl)piperidineAntimicrobial0.8

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride, and how can reaction yields be improved?

  • Methodology : A multi-step synthesis approach is recommended, starting with the condensation of nitrogen heterocycles (e.g., piperidine derivatives) with triazole precursors. For example, oxalyl chloride can be used to activate carboxylic acid intermediates, followed by coupling with nitrogen-containing heterocycles under controlled conditions (e.g., chloroform solvent, room temperature). Purification via silica gel column chromatography with chloroform-methanol gradients (e.g., 50:1 v/v) ensures high purity . Optimization of stoichiometry, solvent selection, and reaction time (e.g., 1–5 hours) can enhance yields .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Purity assessment (≥98%) using reverse-phase columns (C18) with UV detection at 206 nm, assuming uniform response factors .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to confirm proton environments and carbon assignments, such as distinguishing piperidine ring protons (δ 3.45–3.65 ppm) and triazole methyl groups (δ 2.33 ppm) .
  • LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) and isotopic patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the triazole or piperidine rings) influence the compound’s biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents like methyl, methoxy, or sulfonyl groups to the triazole or piperidine moieties. For example, methoxy groups enhance solubility, while sulfonyl groups may improve receptor binding affinity. Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Pharmacological Profiling : Test modified analogs in vitro (e.g., cell-based assays for cytotoxicity or receptor activation) and in vivo (e.g., rodent models for pharmacokinetics) to identify lead candidates .

Q. What strategies can resolve discrepancies in spectral data (e.g., NMR or HRMS) between experimental results and database entries?

  • Methodology :

  • Cross-Validation : Compare experimental spectra with authoritative databases (e.g., NIST Chemistry WebBook) while accounting for solvent and instrument variability .
  • Isotopic Labeling : Use 13C^{13}C- or 15N^{15}N-labeled precursors to confirm ambiguous peaks in complex spectra .
  • Collaborative Analysis : Share raw data with computational chemists for DFT-based spectral simulations to identify conformational isomers or tautomers .

Q. Experimental Design & Data Analysis

Q. What are the critical considerations for ensuring compound stability during long-term storage and experimental handling?

  • Methodology :

  • Storage : Protect from moisture and light by storing in amber glass vials at room temperature (20–25°C) with desiccants. Avoid freezing to prevent hydrolysis .
  • Handling : Use inert atmospheres (e.g., argon) during synthesis and aliquot preparation. Monitor degradation via periodic HPLC analysis (e.g., every 3 months) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses against target proteins (e.g., serotonin receptors or kinases). Validate predictions with mutagenesis studies .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess binding stability over time (e.g., 100 ns trajectories) and calculate free energy changes (MM/PBSA) .

Q. Data Contradiction & Reproducibility

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Solubility Screening : Perform empirical tests in buffered solutions (pH 4–8) and polar aprotic solvents (e.g., DMSO, acetonitrile). Use nephelometry or UV/Vis spectroscopy for quantification .
  • Co-Solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .

Q. Tables for Key Data

Property Value/Method Reference
Molecular Weight232.71 g/mol (calculated)
Purity (HPLC)≥98% (206 nm detection)
Storage StabilityStable at 25°C (protected from moisture)
Key NMR Shifts (Piperidine)δ 3.45–3.65 ppm (m, 4H)

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMRTBMETWTURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-59-9
Record name Piperidine, 4-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221724-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

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